molecular formula C6H13NO2 B151668 (4-Aminooxan-4-yl)methanol CAS No. 720706-20-7

(4-Aminooxan-4-yl)methanol

Cat. No. B151668
Key on ui cas rn: 720706-20-7
M. Wt: 131.17 g/mol
InChI Key: GICNBHGJGXBSBL-UHFFFAOYSA-N
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Patent
US07452895B2

Procedure details

(4-Amino-tetrahydropyran-4-yl)-methanol is prepared by adding LAH (99%, 1.2 g), portionwise, to a stirred mixture of 4-aminotetrahydropyran-4-carboxylic acid hydrochloride (2.0 g, 11.0 mmol) in THF (30 mL) at 0° C. Upon completion of addition, the reaction mixture is warmed to room temperature and stirred for 1 hour. The reaction mixture is cooled to 0° C. and cautiously quenched by the portionwise addition of Na2SO4.10H2O (4 g). The reaction mixture is diluted with ethyl acetate, warmed to room temperature, and filtered through Celite to give the desired product.
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].Cl.[NH2:8][C:9]1([C:15](O)=[O:16])[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1>C1COCC1>[NH2:8][C:9]1([CH2:15][OH:16])[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1 |f:0.1.2.3.4.5,6.7|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
Cl.NC1(CCOCC1)C(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(4-Amino-tetrahydropyran-4-yl)-methanol is prepared
ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
cautiously quenched by the portionwise addition of Na2SO4.10H2O (4 g)
ADDITION
Type
ADDITION
Details
The reaction mixture is diluted with ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through Celite

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1(CCOCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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